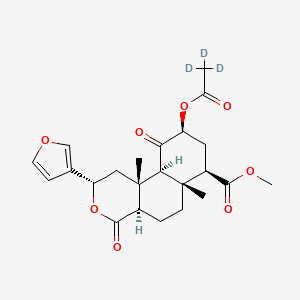

Salvinorin A-d3

Description

Structure

3D Structure

Properties

CAS No. |

791114-98-2 |

|---|---|

Molecular Formula |

C23H28O8 |

Molecular Weight |

435.5 g/mol |

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-(2,2,2-trideuterioacetyl)oxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1/i1D3 |

InChI Key |

OBSYBRPAKCASQB-YJADOILASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |

Canonical SMILES |

CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Salvinorin A D3

Regiospecific Deuterium (B1214612) Incorporation at the C2-Acetyl Moiety of Salvinorin A

The C2-acetyl group of Salvinorin A is a primary site for metabolic activity, undergoing hydrolysis to form Salvinorin B. mdpi.comnih.govacs.org Consequently, regiospecific deuteration at this position is of significant interest for metabolic studies.

Precursor Selection and Chemical Transformations for Deuteration

The synthesis of [2,2,2-²H₃]-Salvinorin A begins with the isolation of Salvinorin A from the leaves of the Salvia divinorum plant. mdma.ch An improved extraction method involves percolating the ground leaves with acetone, followed by concentration under reduced pressure to yield a crude extract. mdma.ch This extract is then subjected to column chromatography for purification.

The key precursor for the deuteration process is Salvinorin B, which is the de-acetylated form of Salvinorin A. mdma.chnih.gov Salvinorin A is converted to Salvinorin B through a straightforward chemical transformation. This is achieved by treating Salvinorin A with anhydrous sodium carbonate in methanol. nih.gov This reaction selectively removes the acetyl group at the C2 position, yielding Salvinorin B. nih.govresearchgate.net The use of a poorly soluble base in this step is crucial to minimize the known epimerization at the C8 position. nih.gov

Methodological Approaches for [2,2,2-²H₃]-Salvinorin A Synthesis

The synthesis of [2,2,2-²H₃]-Salvinorin A is accomplished by the acylation of Salvinorin B with a deuterated acetylating agent. mdma.chnih.gov Specifically, Salvinorin B is reacted with [²H₃]-acetyl chloride to introduce the trideuterated acetyl group at the C2 position. This two-step process, starting from Salvinorin A, provides a facile route to the desired deuterated analog. mdma.ch

This method is adaptable for labeling with other isotopes as well, including carbon-11 (B1219553), for use in positron emission tomography (PET) studies. nih.govnih.gov For instance, [¹¹C]-Salvinorin A has been synthesized by acylating Salvinorin B with [¹¹C]-acetyl chloride. nih.gov

| Step | Reactant(s) | Product | Purpose |

| 1 | Salvinorin A, Anhydrous Sodium Carbonate, Methanol | Salvinorin B | Deacetylation at the C2 position to create a site for deuterated acetyl group introduction. nih.gov |

| 2 | Salvinorin B, [²H₃]-Acetyl Chloride | [2,2,2-²H₃]-Salvinorin A | Regiospecific incorporation of a trideuterated acetyl moiety. mdma.ch |

Advanced Purification Techniques for Deuterated Salvinorin A-d3 Analogs

Ensuring the isotopic and chemical purity of this compound is paramount for its use in analytical and metabolic studies. Advanced purification and validation techniques are therefore essential.

Chromatographic Separation Methodologies for Isotopic Purity

Column chromatography is a fundamental technique used in the purification of Salvinorin A and its derivatives. mdma.chacs.org Following the synthesis of this compound, column chromatography on silica (B1680970) gel with a gradient elution, typically using n-hexanes and increasing amounts of ethyl acetate (B1210297), is employed to separate the deuterated product from any unreacted starting materials or byproducts. mdma.ch

High-performance liquid chromatography (HPLC) offers a more refined method for achieving high purity. shaman-australis.com A reversed-phase HPLC method using a C-18 column with an isocratic elution of acetonitrile (B52724) and water has been successfully developed for the quantification of Salvinorin A. shaman-australis.com This technique can be adapted for the purification and analysis of this compound, ensuring separation from non-deuterated Salvinorin A and other related compounds. The use of UltraPerformance Liquid Chromatography (UPLC) coupled with mass spectrometry provides a rapid and high-resolution separation, further enhancing the ability to ensure the purity of the final product. waters.com

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Application |

| Column Chromatography | Silica Gel | n-Hexanes/Ethyl Acetate Gradient | Initial purification of crude reaction mixtures. mdma.ch |

| High-Performance Liquid Chromatography (HPLC) | C-18 (Reversed-Phase) | Acetonitrile:Water (45:55) | Quantification and high-purity separation. shaman-australis.com |

| UltraPerformance Liquid Chromatography (UPLC) | Not specified | Not specified | Rapid, high-resolution separation for purity analysis. waters.com |

Spectroscopic Validation of Deuterium Content and Positionality (e.g., NMR, Mass Spectrometry)

The successful incorporation and exact location of the deuterium atoms in the this compound molecule must be confirmed through spectroscopic methods.

Mass Spectrometry (MS) is a primary tool for this validation. udayton.edu Liquid chromatography-mass spectrometry (LC-MS) is particularly useful, as it combines the separation power of chromatography with the mass-analyzing capability of a mass spectrometer. mdma.ch The mass spectrum of this compound will show a molecular ion peak (M+) that is three mass units higher than that of non-deuterated Salvinorin A, confirming the incorporation of three deuterium atoms. High-resolution mass spectrometry (HR-MS) can provide even more precise mass determination. udayton.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural information, including the position of the deuterium label. udayton.edu In the ¹H NMR spectrum of [2,2,2-²H₃]-Salvinorin A, the characteristic singlet corresponding to the acetyl protons at the C2 position in Salvinorin A will be absent. Furthermore, ¹³C NMR spectroscopy can show changes in the signal for the acetyl carbonyl carbon due to the presence of deuterium. The biosynthesis of Salvinorin A has been studied using NMR analysis of precursors labeled with stable isotopes like ¹³C and ²H. wikipedia.org

| Spectroscopic Technique | Information Obtained |

| Mass Spectrometry (MS) | Confirms the incorporation of three deuterium atoms by a +3 mass unit shift in the molecular ion peak. mdma.ch |

| High-Resolution Mass Spectrometry (HR-MS) | Provides highly accurate mass measurement for unambiguous formula determination. udayton.edu |

| ¹H Nuclear Magnetic Resonance (NMR) | Absence of the C2-acetyl proton signal confirms deuteration at this position. udayton.edu |

| ¹³C Nuclear Magnetic Resonance (NMR) | Can show isotopic effects on the chemical shift of the acetyl carbonyl carbon. wikipedia.org |

Advanced Analytical Applications and Method Development Utilizing Salvinorin A D3

Role of Salvinorin A-d3 as an Internal Standard in Quantitative Mass Spectrometry

In the field of quantitative mass spectrometry, the precision and accuracy of measurements are paramount. The use of a stable isotope-labeled internal standard is the gold standard for achieving reliable quantification, as it effectively corrects for variations in sample preparation and instrumental analysis. This compound, a deuterated analog of Salvinorin A, is specifically designed for this purpose. caymanchem.com As an internal standard, this compound is added at a known concentration to samples prior to extraction and analysis. Because it is chemically almost identical to the non-labeled analyte (Salvinorin A), it behaves similarly during extraction, derivatization, and chromatographic separation. However, due to its mass difference—resulting from the replacement of three hydrogen atoms with deuterium (B1214612)—it can be distinguished from the native analyte by the mass spectrometer. caymanchem.comcij.gob.mx By calculating the ratio of the analyte's response to the internal standard's response, analysts can compensate for sample loss during processing and fluctuations in instrument signal, thereby ensuring high precision and accuracy in the final concentration measurement. cij.gob.mx

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific technique for quantifying Salvinorin A and its primary metabolite, Salvinorin B, in biological matrices. mdpi.com The development of these assays frequently employs this compound as the ideal internal standard. capes.gov.br Researchers have successfully developed and validated sensitive LC-MS/MS methods for detecting Salvinorin A in various fluids, including human plasma, urine, and cerebrospinal fluid (CSF). capes.gov.brresearchgate.net

In one such method, a liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS) assay was developed to measure both Salvinorin A and its metabolite, Salvinorin B. cij.gob.mx This method utilized the trideuteromethyl ester analogs of both analytes (this compound and Salvinorin B-d3) as internal standards to ensure accurate quantification. cij.gob.mx Another facile method for quantifying Salvinorin A in non-human primate CSF and human plasma used LC-MS/MS in positive electrospray ionization (ESI) mode. researchgate.net This approach also utilized d3-Salvinorin A as the internal standard, highlighting its versatility across different ionization techniques. researchgate.net The chromatographic process often involves a shallow acetonitrile (B52724)/water gradient to elute Salvinorin A from a C18 analytical column. researchgate.net The use of tandem mass spectrometry in multiple reaction monitoring (MRM) mode enhances sensitivity and reduces chemical noise by monitoring specific precursor-to-product ion transitions, such as m/z 433 to m/z 373 for Salvinorin A and m/z 436 to m/z 376 for this compound. cij.gob.mx

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the determination of Salvinorin A in various biological samples. nih.govcapes.gov.brscispace.com In GC-MS analysis, samples typically undergo an extraction step, often with a solvent mixture like chloroform/isopropanol, followed by chromatographic separation on a capillary column, such as a 5% phenyl methyl silicone column. nih.govscispace.com The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. ifrti.org

While some earlier GC-MS methods used other compounds as internal standards, such as 17-alpha-methyltestosterone or testosterone-D3, due to the commercial unavailability of a deuterated analog at the time, this compound is now intended for this exact application. caymanchem.comnih.govcapes.gov.brifrti.org The use of this compound is preferable as its chemical and physical properties more closely match those of Salvinorin A, leading to more reliable correction for analytical variability. Optimized GC-MS parameters include an inlet temperature of 250°C and a specific oven temperature program to achieve effective chromatographic separation of Salvinorin A and its metabolite, Salvinorin B. ifrti.org

The validation of bioanalytical methods is critical to ensure their reliability for quantitative studies. This process, often following guidelines from bodies like the U.S. Food and Drug Administration (FDA), establishes key performance characteristics. nih.govacs.org For Salvinorin A assays, validation parameters demonstrate the robustness of the methods across different matrices and analytical platforms.

Key validation parameters include the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision, and the linearity of the calibration curve. nih.govacs.org For a run to be considered valid, calibrators must typically be within ±15% of their nominal concentration, with the LLOQ allowed to be within ±20%. nih.govacs.org Precision is assessed through intra- and inter-day replicate analyses, while accuracy measures how close the determined values are to the true values. Extraction efficiency, or recovery, is also determined to ensure the sample preparation step is effective. nih.govifrti.org

Below is a table summarizing validation parameters from various published methods for the analysis of Salvinorin A, some of which utilized this compound or other internal standards.

| Analytical Method | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |

|---|---|---|---|---|---|---|

| LC-APCI-MS/MS | Human Plasma & Urine | N/A | 0.5 | N/A | N/A | cij.gob.mx |

| LC-MS/APCI | Human & Monkey Plasma | 2 - 1000 | 2 | N/A | >98% | capes.gov.brnih.gov |

| GC-MS | Plasma, Urine, Saliva | 15 - 5000 | 15 | <15% | 77.1% - 92.7% | nih.govscispace.com |

| LC-ESI-MS | Human Blood & Urine | 5 - 100 | 5 | <15% | 88.4% - 105.7% | oup.com |

| GC-MS | Blood, Plasma, Pericardial Fluid, Vitreous Humor | 5 - 100 | 5 | <15% | >79% | mdpi.comresearchgate.net |

| LC-MS/MS | Human Plasma | N/A | 0.05 | <15% | 93% - 114% | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Salvinorin A Analysis

Quantification of Salvinorin A and its Metabolites in Preclinical Biological Matrices

The validated analytical methods utilizing this compound as an internal standard are crucial for conducting preclinical research, including pharmacokinetic studies and in vitro metabolic profiling. These studies provide essential data on how Salvinorin A is absorbed, distributed, metabolized, and eliminated in biological systems.

Preclinical pharmacokinetic studies have been conducted in various animal models to understand the disposition of Salvinorin A. In Sprague Dawley rats administered Salvinorin A, analysis of plasma and brain tissue revealed rapid elimination, with a plasma half-life of 75.4 minutes and a brain half-life of just 36.1 minutes. nih.govnih.gov Despite extensive distribution to tissues, the brain-to-plasma concentration ratio was found to be low, suggesting that only a small fraction of the administered compound effectively reaches the brain. nih.govnih.gov A maximum brain concentration of 23.9 ng/mL was observed 10 minutes after administration. nih.gov

Studies in non-human primates have provided similar insights. In rhesus monkeys, the elimination half-life from plasma was found to be approximately 38 minutes in males and 80 minutes in females. udayton.edu Research in baboons also demonstrated rapid clearance from both plasma and the brain, with a brain elimination half-life of only 8 minutes, which is consistent with the compound's short duration of action. nih.gov The quantification in these studies relied on sensitive analytical techniques like LC-MS/MS, where an internal standard such as this compound is essential for generating reliable pharmacokinetic data from complex biological matrices like plasma and brain homogenates. capes.gov.brresearchgate.net

In vitro systems are instrumental in identifying the metabolic pathways and potential transport mechanisms of a compound. Studies using rat liver crude homogenate, as well as fractionated microsomes and cytosol, demonstrated that Salvinorin A is efficiently and completely hydrolyzed to its inactive metabolite, Salvinorin B. udayton.edu Similar results were observed with rat brain homogenate, indicating that the deacetylation of Salvinorin A is a ubiquitous metabolic process not limited to the liver. udayton.edu

Further investigations using specific human cytochrome P450 (CYP450) enzymes have sought to identify the specific isoforms involved in Salvinorin A's metabolism. These experiments showed a significant decrease in Salvinorin A concentration after incubation with CYP2D6, CYP1A1, CYP2C18, and CYP2E1, suggesting these enzymes may contribute to its metabolism. nih.govnih.gov Additionally, a significant reduction in Salvinorin A was observed after incubation with UGT2B7, indicating it may also be a substrate for this glucuronidation enzyme. nih.govnih.gov Transport characteristics have been assessed using cell cultures, such as MDCK-MDR1 cells, which are used to study the role of transporters like P-glycoprotein (P-gp). nih.gov These in vitro experiments depend on accurate quantification of the parent compound in the incubation medium, a task for which LC-MS/MS with a deuterated internal standard is ideally suited.

Pharmacokinetic Profiling in Preclinical Models Utilizing Salvinorin A D3

Elucidation of Absorption, Distribution, and Elimination Processes via Stable Isotope Tracing

Stable isotope tracing, employing compounds such as Salvinorin A-d3, allows researchers to accurately track the parent molecule through various biological compartments without the complexities of radioactive handling. This compound has been synthesized for use as a highly specific internal standard in analytical methods, ensuring precise quantification in biological samples like plasma and cerebrospinal fluid. ku.edu This methodology is foundational for determining the pharmacokinetic properties of the non-deuterated compound, Salvinorin A.

Direct comparative pharmacokinetic studies detailing the parameters of this compound against Salvinorin A are primarily theoretical, based on the principles of the kinetic isotope effect. This compound is designed to be chemically and pharmacokinetically identical to Salvinorin A, except at sites of metabolic transformation. Therefore, the established pharmacokinetic profile of Salvinorin A in animal models serves as a baseline.

The expectation for this compound is that its absorption and distribution parameters would closely mirror those of Salvinorin A. However, its clearance and half-life may be altered if the deuteration occurs at a primary site of metabolism, a phenomenon discussed under the kinetic isotope effect.

Interactive Table: Pharmacokinetic Parameters of Salvinorin A in Preclinical Models

| Species | Dose & Route | Tmax (Time to Peak Conc.) | t1/2 (Elimination Half-Life) | Brain to Plasma Ratio | Reference |

| Sprague-Dawley Rat | 10 mg/kg i.p. | 15 min (plasma), 10 min (brain) | 75.4 min (plasma), 36.1 min (brain) | 0.074 - 0.092 | nih.gov |

| Rhesus Monkey | 32 μg/kg i.v. | ~2 min | 56.6 ± 24.8 min | Not Reported | nih.govresearchgate.net |

| Baboon | 1 - 4 mCi [¹¹C]-Salvinorin A i.v. | 40 seconds (brain) | 8 min (brain) | Not Applicable | nih.govnih.gov |

The primary metabolite of Salvinorin A is Salvinorin B, an inactive compound formed through the hydrolysis of the acetate (B1210297) group at the C2 position. tandfonline.commdpi.comnih.gov This rapid conversion, primarily mediated by blood esterases, is a key component of its clearance. tandfonline.com

Interactive Table: Organ and System Involvement in Salvinorin A Distribution and Clearance

| Organ/System | Role in Pharmacokinetics | Findings in Preclinical Models | Reference |

| Brain | Site of Action / Distribution | Highest concentrations in the cerebellum and visual cortex. | nih.govnih.gov |

| Plasma | Distribution / Clearance | Rapid clearance observed in rats and primates. | nih.govnih.govnih.gov |

| Liver/Biliary System | Metabolism / Excretion | Implicated as a primary route of metabolism and excretion. | nih.govnih.gov |

| Kidneys/Renal System | Excretion | Identified as a key pathway for elimination. | nih.govnih.gov |

Comparative Pharmacokinetic Parameters of Salvinorin A and this compound in Animal Models

Assessment of Blood-Brain Barrier Permeation Dynamics using Deuterated Analogs

The therapeutic potential and psychoactive effects of Salvinorin A are contingent on its ability to cross the blood-brain barrier (BBB). Studies utilizing deuterated and other isotopically labeled analogs have been pivotal in quantifying these dynamics. PET studies in baboons with [¹¹C]-Salvinorin A demonstrated exceptionally rapid penetration of the BBB. nih.govnih.gov

Within 40 seconds of intravenous injection, the tracer reached its peak concentration in the brain, accounting for a remarkable 3.3% of the total administered dose. nih.govnih.gov This rapid uptake is consistent with the compound's high lipophilicity. nih.gov However, the residence time in the brain is brief, with a clearance half-life of just 8 minutes. nih.govnih.gov This swift exit from the central nervous system suggests that active transport mechanisms may be involved. Research indicates that Salvinorin A is a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively removes the compound from the brain, contributing to its short duration of action. nih.govnih.gov

Kinetic Isotope Effects on Pharmacokinetic Parameters

The deuterium (B1214612) kinetic isotope effect (KIE) is a well-documented phenomenon where the replacement of a hydrogen atom with its heavier isotope, deuterium, at a site of enzymatic attack can slow the rate of metabolism. wikipedia.orgplos.org This occurs because the carbon-deuterium (C-D) bond has a lower vibrational frequency and requires more energy to break than a carbon-hydrogen (C-H) bond. wikipedia.org In drug development, this can be leveraged to improve a molecule's metabolic stability and pharmacokinetic profile. nih.gov

For Salvinorin A, the primary metabolic pathway is hydrolysis to Salvinorin B. tandfonline.com Deuterating the acetyl group (transforming it to a trideuteroacetyl group) would be expected to slow this conversion, thereby potentially increasing the half-life and systemic exposure of the parent compound.

Studies on metabolically stable analogs of Salvinorin A provide indirect evidence for the potential impact of the KIE. When a metabolically protected analog of Salvinorin A was administered intravenously to baboons, it exhibited a rapid brain efflux similar to the parent compound, suggesting that metabolism is not the only factor driving its short brain residence time when administered via a rapid route. nih.gov However, when the same stable analog was administered via intraperitoneal injection, which results in slower absorption, its concentration in the brain was significantly prolonged compared to Salvinorin A. nih.gov This indicates that slowing metabolism via a KIE can indeed extend the duration of brain exposure, but the effect is highly dependent on the route of administration and the resulting absorption kinetics. nih.gov

Metabolic Pathway Elucidation and Enzyme Kinetics with Salvinorin A D3

Identification and Characterization of Salvinorin A Metabolites using Deuterated Standards

The development of analytical methods utilizing deuterated Salvinorin A, specifically [2,2,2-²H₃]-Salvinorin A, has provided a robust tool for its detection and the study of its metabolites in biological fluids via liquid chromatography-mass spectrometry (LC-MS). capes.gov.br This stable isotope-labeled analog serves as an ideal internal standard, ensuring precise quantification. capes.gov.brcapes.gov.br

In Vitro Metabolic Stability Studies in Isolated Biological Systems (e.g., Microsomes, Hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo behavior of a compound. srce.hrif-pan.krakow.pl These studies typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. srce.hrnih.gov For Salvinorin A, such studies have been conducted using various systems, including rat liver and brain homogenates, as well as specific cell fractions like microsomes and cytosol. tandfonline.comudayton.edu

The primary metabolic reaction observed for Salvinorin A in these systems is the rapid hydrolysis of the C-2 acetate (B1210297) group, leading to the formation of its main, inactive metabolite, Salvinorin B. tandfonline.comudayton.edu In studies using rat liver crude homogenate, as well as its fractionated nuclei, mitochondria, and microsomes, Salvinorin A was completely hydrolyzed to Salvinorin B. tandfonline.comudayton.edu Similar results were observed with brain homogenate, indicating that hydrolases present in both liver and brain tissue are efficient in this conversion. tandfonline.com

Interestingly, despite the liver being a primary site for both Phase I (functionalization) and Phase II (conjugation) metabolism, no other significant metabolites, such as those from oxidation by cytochrome P450 or glucuronidation, were detected in these ex vivo experiments with rat tissue homogenates. tandfonline.com The metabolic stability of a compound is often expressed as its in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), which describe the time for 50% of the parent compound to disappear and the maximal metabolic capacity of the liver, respectively. srce.hrif-pan.krakow.pl

Table 1: In Vitro Metabolic Stability of Salvinorin A in Rat Tissue Homogenates

| Biological System | Primary Metabolite | Extent of Conversion | Other Metabolites Detected |

|---|---|---|---|

| Rat Liver Crude Homogenate | Salvinorin B | Complete Hydrolysis | None Detected |

| Rat Liver Microsomes | Salvinorin B | Complete Hydrolysis | None Detected |

| Rat Liver Cytosol | Salvinorin B | Complete Hydrolysis | None Detected |

| Rat Brain Homogenate | Salvinorin B | Complete Hydrolysis | None Detected |

This table summarizes findings from ex vivo studies on Salvinorin A metabolism. tandfonline.comudayton.edu

Metabolite Identification in Preclinical Biological Fluids and Tissues

The use of deuterated standards like Salvinorin A-d3 is crucial for identifying and quantifying metabolites in complex biological matrices such as plasma, urine, and cerebrospinal fluid. capes.gov.brcapes.gov.br While ex vivo studies in monkey plasma have shown that Salvinorin A is rapidly hydrolyzed to Salvinorin B, in vivo pharmacokinetic experiments in nonhuman primates did not detect Salvinorin B in the bloodstream. tandfonline.com This discrepancy highlights the complexity of in vivo metabolism and distribution.

In one study, Salvinorin A was quantified in human and rhesus monkey plasma, as well as rhesus monkey cerebrospinal fluid, using a method that also allowed for the semi-quantitative determination of Salvinorin B. capes.gov.br This research confirmed that Salvinorin B is the principal metabolite of Salvinorin A ex vivo. capes.gov.br Another study involving human volunteers who smoked Salvia divinorum detected low levels of Salvinorin A in urine and saliva. nih.gov However, the detection of metabolites in preclinical studies can be challenging. For instance, a method developed to quantify Salvinorin A in non-human primate cerebrospinal fluid and human plasma did not observe the formation of Salvinorin B in human samples, though the assay was capable of detecting it. nih.gov

Enzymatic Biotransformation Pathways and Corresponding Enzyme Systems

Salvinorin A's chemical structure, featuring a C-2 acetyl group, a lactone ring, and a C-4 ester, presents several potential sites for enzymatic modification. mdpi.com The primary metabolic pathway is the hydrolysis of the C-2 acetate, a reaction catalyzed by esterases. mdpi.commdpi.com Additionally, cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) have been identified as contributors to its metabolism. mdpi.comnih.gov

Role of Specific Enzymes in this compound Metabolism

In vitro screening studies have identified several key enzymes involved in the biotransformation of Salvinorin A.

Carboxylesterases (ChEs): These enzymes, particularly abundant in the blood, are primarily responsible for the rapid hydrolysis of Salvinorin A to Salvinorin B. mdpi.comnih.gov This deacetylation reaction significantly reduces the compound's pharmacological activity. nih.gov

Cytochrome P450 (CYP) Isoforms: Several CYP enzymes have been shown to metabolize Salvinorin A. In vitro incubations with human recombinant CYP450 isoforms revealed significant degradation of Salvinorin A by CYP1A1, CYP2C18, CYP2D6, and CYP2E1. mdpi.comnih.govnih.gov This suggests that oxidative metabolism plays a role in its clearance. nih.gov

UDP-glucuronosyltransferase (UGT) 2B7: Glucuronidation is another potential metabolic pathway. Studies have shown a significant decrease in Salvinorin A concentration when incubated with UGT2B7, which is a major enzyme involved in the glucuronidation of many drugs. nih.govnih.gov

The metabolism of Salvinorin A through these enzymatic systems, particularly hydrolysis and CYP-mediated oxidation, is saturable and follows Michaelis-Menten kinetics. mdpi.comnih.gov

Table 2: Enzymes Involved in Salvinorin A Metabolism

| Enzyme System | Specific Enzymes | Metabolic Reaction |

|---|---|---|

| Esterases | Carboxylesterases (ChEs) | Hydrolysis (deacetylation) |

| Cytochrome P450 | CYP1A1, CYP2C18, CYP2D6, CYP2E1 | Oxidation |

| UDP-glucuronosyltransferases | UGT2B7 | Glucuronidation |

This table outlines the key enzymes and their roles in the biotransformation of Salvinorin A. mdpi.commdpi.comnih.govnih.gov

Kinetic Isotope Effects on Enzymatic Reaction Rates

The use of deuterated analogs like this compound is primarily for its utility as an internal standard in mass spectrometry-based quantification, ensuring that any variations during sample preparation and analysis are accounted for. capes.gov.brcapes.gov.br While the synthesis of [2,2,2-²H₃]-Salvinorin A has been described for this purpose, specific studies detailing the kinetic isotope effects (KIE) on its enzymatic reaction rates are not extensively reported in the reviewed literature. capes.gov.br A KIE would occur if the substitution of hydrogen with deuterium (B1214612) at the C-2 acetyl group were to alter the rate of its hydrolysis by esterases. Given that the C-H bonds are not directly broken in the hydrolysis of the ester, a significant primary KIE would not be expected. However, secondary effects could potentially influence reaction rates, but this has not been a focus of the available research.

Tracing of Excretion Pathways in Preclinical Animal Models

Studies in preclinical animal models, such as baboons, have been crucial in understanding the excretion of Salvinorin A. Positron Emission Tomography (PET) studies using carbon-11 (B1219553) labeled Salvinorin A ([¹¹C]-Salvinorin A) have provided insights into its distribution and elimination. nih.gov These studies suggest that Salvinorin A and its metabolites are cleared from the body through at least two primary excretion pathways: renal and biliary. nih.govresearchgate.net The observation of high activity in the gallbladder points towards biliary excretion of lipophilic metabolites, while hydrophilic metabolites are likely excreted via the kidneys into the urine. researchgate.net

The rapid clearance from the brain and the body is consistent with the short duration of the compound's effects. nih.gov In one study with human volunteers, Salvinorin A was detectable in urine samples collected 1.5 hours after administration, further supporting the role of renal excretion. jfda-online.com

Pharmacological Investigations and Mechanistic Studies with Salvinorin A D3

Receptor Binding Kinetics and Ligand-Target Interactions

Salvinorin A is a unique, non-nitrogenous diterpenoid that acts as a potent and selective agonist at the kappa-opioid receptor (KOR). pnas.orgfrontiersin.org Its distinct structure, which lacks the basic nitrogen atom typical of classical opioids, makes it a valuable tool for probing receptor mechanics. pnas.orgacs.org

Radioligand binding assays have been crucial in determining the affinity of Salvinorin A for the KOR. These studies typically use a radiolabeled ligand that binds to the receptor, and then measure how effectively a non-labeled compound, such as Salvinorin A, can displace it. Research has consistently shown that Salvinorin A has a high affinity for the KOR. wikipedia.org

In studies using cloned human KOR expressed in cell lines, Salvinorin A demonstrated a high binding affinity, with reported inhibitor constant (Kᵢ) values in the low nanomolar range. wikipedia.orgtranspopmed.org For example, one study reported a Kᵢ of 2.4 nM for Salvinorin A at the KOR. wikipedia.org Another reported a Kᵢ of 2.66 nM at the human KOR. acs.org Its affinity is comparable to well-known synthetic KOR agonists. frontiersin.org In contrast, Salvinorin A shows negligible binding affinity for mu-opioid (MOR) and delta-opioid (DOR) receptors, highlighting its selectivity. pnas.org It also has no significant action at the 5-HT₂ₐ serotonin (B10506) receptor, the primary target for classic hallucinogens like LSD. pnas.orgnih.gov

Table 1: Receptor Binding Affinity (Kᵢ) of Salvinorin A

| Receptor Target | Reported Kᵢ (nM) | Cell Line/Tissue | Notes |

|---|---|---|---|

| Kappa-Opioid Receptor (KOR) | 2.4 wikipedia.org | - | Potent agonist. |

| Kappa-Opioid Receptor (KOR) | 2.5 ± 0.6 frontiersin.orgmdpi.com | CHO cells expressing hKOR | - |

| Kappa-Opioid Receptor (KOR) | 4.3 transpopmed.org | Guinea pig brain | - |

| Kappa-Opioid Receptor (KOR) | 16 transpopmed.org | HEK-293 cells | - |

| Dopamine (B1211576) D₂ Receptor | 5-10 wikipedia.org | - | Partial agonist activity. |

| 5-HT₂ₐ Receptor | No detectable affinity pnas.org | - | Distinguishes it from classic psychedelics. |

The kinetics of how quickly a ligand binds (association rate) and unbinds (dissociation rate) from its receptor can significantly influence its pharmacological effects. Salvinorin A is known for its rapid onset and short duration of action in humans. wikipedia.org Pharmacokinetic studies in primates parallel these effects, revealing exceptionally rapid uptake into the brain followed by a brief duration of residence. transpopmed.org This rapid kinetic profile is reflected in its receptor binding characteristics. A low dissociation constant of 1.0 nM has been reported, indicating a high affinity for the KOR. wikipedia.org

While specific studies detailing the association and dissociation rates (kₒₙ and kₒբբ) of Salvinorin A-d3 are not available, research on Salvinorin A itself indicates that its interactions with the KOR are transient, consistent with its pharmacological profile. Furthermore, studies on Salvinorin A analogs have shown that modifications to its structure can alter these kinetic properties, leading to compounds with a longer duration of action. nih.govnih.gov

In Vitro Radioligand Binding and Displacement Assays Utilizing Deuterated this compound

In Vitro and Preclinical In Vivo Pharmacodynamic Studies

The pharmacodynamics of Salvinorin A are characterized by its potent activation of the KOR and the subsequent cascade of intracellular signaling events.

Upon binding to the KOR, Salvinorin A stabilizes an active conformation of the receptor, leading to the activation of intracellular G proteins, primarily of the Gαᵢ/ₒ family. transpopmed.org This activation inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). pnas.org

Functional assays, such as the [³⁵S]GTPγS binding assay, measure this G protein activation. In these assays, Salvinorin A has been shown to be a full and potent agonist. pnas.org It stimulates [³⁵S]GTPγS binding with a potency (EC₅₀) in the low nanomolar range, comparable to the synthetic KOR agonist U-69,593. pnas.org One study reported an EC₅₀ value of 2.2 nM for Salvinorin A in a [³⁵S]GTPγS binding assay. transpopmed.orgtranspopmed.org In assays measuring the inhibition of forskolin-stimulated cAMP, Salvinorin A showed an EC₅₀ of approximately 1 nM. pnas.org Some studies indicate that Salvinorin A acts as a full agonist in G protein activation pathways, while others suggest it may act as a partial agonist in certain contexts. researchgate.net

Table 2: Functional Potency (EC₅₀) of Salvinorin A in G Protein Activation Assays

| Assay Type | Reported EC₅₀ (nM) | System | Notes |

|---|---|---|---|

| [³⁵S]GTPγS Binding | 1.8 wikipedia.org | - | Measures G protein coupling. |

| [³⁵S]GTPγS Binding | 2.1 ± 0.6 mdpi.com | CHO cells expressing hKOR | - |

| [³⁵S]GTPγS Binding | 2.2 transpopmed.orgtranspopmed.org | - | - |

| cAMP Inhibition | 1.0 ± 0.5 pnas.org | - | Functional consequence of Gαᵢ/ₒ activation. |

| cAMP Inhibition | 4.73 transpopmed.orgnih.gov | - | - |

Beyond G protein activation, KOR signaling involves other pathways, including β-arrestin recruitment and the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. mdpi.com

β-arrestin Recruitment: Upon agonist binding, G protein-coupled receptors (GPCRs) are phosphorylated, which promotes the recruitment of β-arrestin proteins. biorxiv.orgmdpi.comrevvity.comdiscoverx.comyoutube.com β-arrestins can mediate receptor desensitization and internalization, and also initiate G protein-independent signaling. acs.org Salvinorin A has been shown to be a non-biased agonist, meaning it activates both G protein and β-arrestin pathways. transpopmed.orgnih.gov In a Tango β-arrestin recruitment assay, Salvinorin A had an EC₅₀ of 10.5 nM. transpopmed.orgnih.gov However, some studies suggest that certain analogs of Salvinorin A can be "biased" to preferentially activate one pathway over the other, which is a key area of research for developing drugs with improved side-effect profiles. mdpi.comnih.gov For instance, the analog RB-64 is a G protein-biased KOR agonist. nih.gov

ERK1/2 Activation: The activation of ERK1/2 is a downstream consequence of KOR activation and can be mediated by both G protein-dependent and β-arrestin-dependent mechanisms. mdpi.com Salvinorin A has been shown to up-regulate DAT function through a mechanism dependent on KOR activation and the ERK1/2 pathway. researchgate.netnih.govnih.gov Studies have demonstrated that KOR-induced ERK1/2 activation occurs in phases, with early-phase activation (5-15 minutes) being G-protein-dependent and late-phase activation being β-arrestin-dependent. mdpi.com Analogs of Salvinorin A have also been shown to increase the activation of ERK1/2. mdpi.com

A primary effect of KOR activation by Salvinorin A is the modulation of the dopamine system, which is central to its behavioral effects. frontiersin.orgfrontiersin.org

In preclinical models, acute administration of Salvinorin A typically decreases dopamine levels in brain regions associated with reward, such as the nucleus accumbens and dorsal striatum. frontiersin.org This reduction in dopamine is believed to contribute to the dysphoric and aversive effects sometimes associated with KOR agonists. frontiersin.orgfrontiersin.org This effect is opposite to that of many drugs of abuse, which increase dopamine in these areas. frontiersin.org

One key mechanism for this dopamine reduction is Salvinorin A's effect on the dopamine transporter (DAT). researchgate.netfrontiersin.org Studies have shown that Salvinorin A increases the activity and surface expression of the DAT. researchgate.netnih.govnih.gov This enhanced DAT function leads to a more rapid reuptake of dopamine from the synapse, thereby lowering extracellular dopamine levels. frontiersin.orgresearchgate.net This upregulation of DAT is mediated by the KOR and the ERK1/2 signaling pathway. researchgate.netnih.govnih.gov Interestingly, some research suggests these effects on dopamine can be biphasic or dose-dependent, with low doses potentially increasing dopamine levels in certain contexts. mdpi.com

Downstream Signaling Cascade Analysis in Cell Lines (e.g., ERK1/2, β-arrestin Recruitment)

Comparative Pharmacological Profiles with Unlabeled Salvinorin A and Other Analogs

The pharmacological investigation of Salvinorin A and its derivatives reveals a complex and sensitive structure-activity relationship (SAR), where minor structural modifications can lead to significant changes in receptor affinity, selectivity, and functional activity. While this compound is a crucial tool for analytical and metabolic studies, its pharmacological profile is best understood by direct comparison with its unlabeled parent compound and a range of other synthetic and semi-synthetic analogs.

This compound vs. Unlabeled Salvinorin A

This compound, specifically [2,2,2-²H₃]-Salvinorin A, is a deuterated isotopologue of Salvinorin A. Its synthesis was developed to serve as an internal standard for highly sensitive analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), used to quantify Salvinorin A in biological fluids. mdpi.comcapes.gov.brmdma.ch This is essential for accurately studying the pharmacokinetics and metabolism of the parent compound. capes.gov.brmdma.ch

From a pharmacological standpoint, dedicated comparative studies on the receptor binding and functional activity of this compound are not extensively documented in peer-reviewed literature. However, it is widely presumed that its pharmacological profile is virtually identical to that of unlabeled Salvinorin A. The substitution of three hydrogen atoms with deuterium (B1214612) on the C-2 acetyl group introduces a negligible change in molecular weight and does not alter the molecule's stereochemistry or the electronic properties critical for receptor interaction. Therefore, its affinity and efficacy at the kappa-opioid receptor (KOR) are expected to mirror that of the natural, unlabeled compound.

Salvinorin A: The Benchmark for KOR Agonism

Salvinorin A is distinguished as a highly potent and selective kappa-opioid receptor (KOR) agonist. frontiersin.org It is unique among naturally occurring hallucinogens because it is a non-nitrogenous diterpenoid, unlike classic alkaloid hallucinogens which primarily act on serotonin 5-HT₂A receptors. europa.eunih.gov Research has established that Salvinorin A binds with high affinity to the KOR, with reported binding affinity (Kᵢ) values around 2.4 nM and a potent functional activity (EC₅₀) of approximately 1.8 nM. wikipedia.org While its primary target is the KOR, some studies have noted it may also act as a partial agonist at the dopamine D₂ receptor. wikipedia.org Its potent KOR agonism is responsible for its characteristic psychoactive effects. europa.eu

Comparative Analysis with Key Analogs

The exploration of Salvinorin A's structure has led to the creation of numerous analogs, aiming to modulate its pharmacological properties. These comparisons highlight the critical role of specific functional groups in determining receptor interaction.

C-2 Position Modifications: The acetyl group at the C-2 position is a key metabolic site and a focal point for analog development.

Salvinorin B: Hydrolysis of the C-2 acetate (B1210297) group yields Salvinorin B, the primary metabolite of Salvinorin A. tandfonline.com This single modification results in a dramatic loss of affinity for the KOR, rendering Salvinorin B largely pharmacologically inactive. researchgate.net This underscores the critical importance of the C-2 ester for receptor binding.

Alkoxymethyl Ethers: Replacing the C-2 acetate with more stable ether linkages has produced some of the most potent KOR agonists known. The methoxymethyl ether of Salvinorin B (MOM-Sal-B) and the ethoxymethyl ether of Salvinorin B (EOM-Sal-B) are significantly more potent than Salvinorin A itself, with one study noting that MOM-Sal-B is about seven times more potent. researchgate.net This increased potency is attributed to the metabolic stability of the ether bond and potentially synergistic binding interactions involving the additional oxygen atom. researchgate.net

Shifting Receptor Selectivity:

Herkinorin: This semi-synthetic analog is a prime example of how structural changes can dramatically shift receptor selectivity. By modifying the C-2 position with a benzoyl group, Herkinorin exhibits a significant decrease in KOR affinity but gains potent agonist activity at the mu-opioid receptor (MOR), the primary target for classical opioids like morphine. acs.org This transformation of a selective KOR agonist into an MOR agonist from the same non-nitrogenous scaffold is a significant finding in opioid research. ku.edu

Furan (B31954) Ring and Other Modifications:

Modifications to the furan ring at the C-12 position generally lead to a decrease in potency, suggesting this part of the molecule is situated in a sterically constrained area of the KOR binding pocket. acs.org

Synthetic KOR agonists like U-69,593 are structurally unrelated arylacetamides but are often used as comparators in pharmacological studies. nih.govnih.gov While both Salvinorin A and U-69,593 are potent KOR agonists, they can exhibit different downstream signaling and behavioral effects, highlighting the concept of functional selectivity or biased agonism, where different agonists can stabilize distinct receptor conformations, leading to different physiological outcomes. nih.govnih.gov

Data Tables

The following tables provide a comparative summary of the pharmacological data for Salvinorin A and its key analogs at various receptors.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) Lower Kᵢ values indicate higher binding affinity.

| Compound | Kappa-Opioid (KOR) | Mu-Opioid (MOR) | Delta-Opioid (DOR) |

| Salvinorin A | ~2.4 wikipedia.org | >1000 ku.edu | >1000 researchgate.net |

| Salvinorin B | >1000 researchgate.net | >1000 researchgate.net | >1000 researchgate.net |

| Herkinorin | ~90 ku.edu | ~12 ku.edu | >1000 |

| MOM-Sal-B | ~0.60 | - | - |

| EOM-Sal-B | ~0.32 | - | - |

Table 2: Comparative Functional Activity (EC₅₀, nM) Lower EC₅₀ values indicate greater potency.

| Compound | Receptor | Functional Assay | Potency (EC₅₀) |

| Salvinorin A | KOR | G-Protein Activation | ~1.8 wikipedia.org |

| Salvinorin A | D₂ | Partial Agonism | ~48 wikipedia.org |

| MOM-Sal-B | KOR | G-Protein Activation | ~0.40 |

| EOM-Sal-B | KOR | G-Protein Activation | ~0.14 |

| Herkinorin | KOR | G-Protein Activation | ~1320 ku.edu |

| Herkinorin | MOR | G-Protein Activation | ~500 ku.edu |

Structure Activity Relationship Sar Studies Incorporating Deuterated Salvinorin a Analogs

Influence of Deuterium (B1214612) Substitution on Ligand-Receptor Recognition and Efficacy

The introduction of deuterium in place of hydrogen can modify a compound's pharmacokinetic and pharmacodynamic properties. The primary rationale for deuteration in medicinal chemistry is often to leverage the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond. researchgate.net

The most well-documented deuterated analog of Salvinorin A is [2,2,2-²H₃]-Salvinorin A, also known as Salvinorin A-d3. mdma.ch In this molecule, the three hydrogen atoms of the acetyl group at the C-2 position are replaced with deuterium.

The C-2 position is a critical site for the metabolism of Salvinorin A. The acetyl group is readily hydrolyzed by esterase enzymes to yield Salvinorin B, a metabolite that is devoid of significant affinity for the kappa-opioid receptor (KOR). mdpi.comgoogle.fr This metabolic instability is a key factor in the short duration of action of Salvinorin A. mdpi.com The synthesis of this compound was developed to create a stable, isotopically-labeled internal standard for use in liquid chromatography-mass spectrometry (LC-MS) to accurately detect and quantify Salvinorin A and its metabolites in biological fluids. mdma.ch

Deuteration at the C-2 acetyl group is anticipated to decrease the rate of hydrolysis to Salvinorin B due to the kinetic isotope effect. However, detailed studies comparing the binding affinity (Kᵢ) and functional potency (EC₅₀) of this compound at the KOR with the non-deuterated parent compound have not been reported in the reviewed literature. The primary focus of its synthesis was for its utility as an analytical tool rather than for a full pharmacodynamic comparison. mdma.ch Structure-activity relationship (SAR) studies on Salvinorin A have extensively demonstrated that the nature of the substituent at the C-2 position is critical for KOR binding and activation. drugbank.com While even minor modifications at this position can drastically alter activity, the impact of deuteration alone on receptor affinity and efficacy remains an area for further investigation.

| Compound | Structure | Modification | KOR Binding Affinity (Kᵢ, nM) | KOR Functional Potency (EC₅₀, nM) |

|---|---|---|---|---|

| Salvinorin A |  | Parent Compound | ~2.4 wikipedia.org | ~1.8 wikipedia.org |

| This compound |  CD₃ CD₃ | Deuterated acetyl group at C-2 | Not Reported | Not Reported |

| Salvinorin B |  | Hydroxyl group at C-2 (metabolite) | > 280 cedarville.edu | Inactive google.fr |

The stereochemistry of the neoclerodane scaffold of Salvinorin A is crucial for its activity at the KOR. Studies involving synthetic analogs have shown that epimerization at various stereocenters, such as the C-8 position, can lead to a significant loss of activity. cedarville.educapes.gov.br

In this compound, the deuterium substitution occurs on the C-2 acetyl group. This position is not a stereocenter within the rigid ring structure of the molecule. Therefore, the introduction of deuterium at this site does not alter the absolute stereochemistry of the core scaffold. It is consequently not expected to disrupt the fundamental three-dimensional arrangement of the pharmacophore required for recognition and binding at the KOR. Studies with thio-analogs of Salvinorin A have reinforced the importance of the natural configuration at the C-2 position, where epimers demonstrated lower affinity for the KOR. capes.gov.br This highlights the sensitivity of the receptor to the spatial arrangement of substituents in this region, though the subtle influence of deuteration itself has not been specifically characterized.

Positional Impact of Deuterium on Binding Affinity and Functional Potency

Deuterium Isotope Effects on Molecular Interactions and Conformational Dynamics

Beyond the well-known kinetic isotope effect on metabolism, deuterium substitution can also exert more subtle influences on molecular properties, known as secondary isotope effects. These can include minor changes in molecular volume, polarizability, and vibrational dynamics of bonds. cedarville.edu Such changes have the potential to alter non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to ligand-receptor binding and conformational stability.

Direct computational studies analyzing the specific conformational changes in Salvinorin A induced by deuteration at the C-2 acetyl group are not prominently featured in the scientific literature. However, computational research on related systems suggests that such effects are plausible. For instance, ab initio molecular dynamics simulations on furan (B31954), the same heterocyclic ring present in Salvinorin A, have shown that deuteration can alter the ring's dynamics and conformational behavior. nih.gov While the degree of aromaticity was similar between furan and deuterofuran, the simulations revealed obvious differences in their conformational dynamics, with the population of non-planar geometries being affected by both temperature and deuteration. nih.gov These findings support the hypothesis that deuteration, even at a site distant from the core, could subtly influence the conformational landscape and vibrational modes of the entire this compound molecule, potentially impacting its interaction with the KOR.

There is no reported experimental verification, such as through X-ray crystallography or specific NMR conformational studies, that details the conformational influences of deuteration in this compound. The synthesis of [2,2,2-²H₃]-Salvinorin A was confirmed via analytical techniques, but its primary application was as an internal standard for LC-MS, a purpose that relies on its mass difference rather than any potential conformational alterations. mdma.ch The elucidation of the precise effects of deuteration on the conformational dynamics and receptor-bound conformation of this compound would require dedicated biophysical studies.

Theoretical and Computational Approaches in Salvinorin A D3 Research

Molecular Docking Simulations for Deuterated Ligand-Receptor Complexes

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net For Salvinorin A-d3, these simulations are essential for predicting its interaction with the kappa-opioid receptor (KOR), building upon the extensive docking studies performed on Salvinorin A. researchgate.netnih.gov

Docking experiments with Salvinorin A have successfully elucidated its binding mode within the active-state KOR crystal structure. nih.gov These studies show that Salvinorin A occupies a position above the traditional morphinan (B1239233) binding site, with its C4-methyl ester group interacting with the extracellular loop 2 (ECL2) and the furan (B31954) moiety pointing towards the receptor's core. researchgate.netnih.gov The stabilization of the ligand is achieved exclusively through a combination of hydrogen bonds and hydrophobic contacts, as Salvinorin A lacks the nitrogen atom typical of classical opioids that forms an ionic interaction with the receptor. nih.gov

For this compound, the predicted binding mode is expected to be identical to that of Salvinorin A, as the substitution of hydrogen with deuterium (B1214612) does not significantly alter the molecule's steric profile. The key interaction residues within the KOR binding pocket are therefore predicted to be the same. These interactions, identified through docking and confirmed with molecular dynamics, are crucial for the ligand's affinity and selectivity. researchgate.netnih.gov

The primary interactions stabilizing the Salvinorin A scaffold in the KOR binding pocket include:

Hydrogen Bonds: Interactions are formed between the ligand and residues C210ECL2, Y3127.35, and Y3137.36. researchgate.netnih.gov

Hydrophobic Contacts: The ligand is further stabilized by hydrophobic interactions with V1182.63, I1393.33, I2946.55, and I3167.39. researchgate.netnih.gov

| Interaction Type | Ligand Group | KOR Residue | Reference |

|---|---|---|---|

| Hydrogen Bond | C4-Methyl Ester | C210ECL2 | nih.gov |

| Hydrogen Bond | C1-Carbonyl | Y3127.35 | nih.gov |

| Hydrogen Bond | C2-Acetoxy | Y3137.36 | nih.gov |

| Hydrophobic Contact | C19/C20 Methyl Groups | V1182.63, Y3137.36, I3167.39 | nih.gov |

| Hydrophobic Contact | Furan Moiety | Y1393.33, I2946.55 | nih.gov |

While docking predicts the binding pose, Free Energy Perturbation (FEP) is a more advanced computational method used to calculate the relative binding affinities of two similar ligands. FEP would be the ideal tool to quantify the deuterium isotope effect on the binding free energy of this compound compared to Salvinorin A. This method involves creating a non-physical, hybrid molecule and then computationally "mutating" one ligand into the other in a series of small steps, both in solution and when bound to the receptor.

The resulting difference in free energy (ΔΔG) provides a precise estimate of how deuteration impacts binding affinity. These calculations can help determine if the isotopic substitution leads to a stronger or weaker interaction with the KOR, providing valuable data for lead optimization. While specific FEP studies on this compound are not yet published, the methodology has been applied to Salvinorin A and other KOR ligands to understand their binding energetics. filizolalab.org

Prediction of Binding Modes and Key Interaction Residues

Molecular Dynamics Simulations to Investigate Ligand-Target Stability and Dynamics

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. mdpi.com This technique is crucial for assessing the stability of a binding pose predicted by docking. nih.gov MD simulations performed on the Salvinorin A-KOR complex have confirmed the stability of the docked binding mode, with a ligand root mean square deviation (RMSD) averaging 2.9 Å over extensive simulation times. nih.gov

These dynamic simulations have also revealed additional insights not apparent from static docking models. For instance, MD simulations identified a transient hydrogen bond between the C17-carbonyl group of Salvinorin A and the residue Q1152.60, an interaction that was later supported by mutagenesis data. nih.gov

For this compound, MD simulations would serve two primary purposes:

Confirm Stability: To verify that the deuterated ligand remains stably bound in the predicted orientation within the KOR binding pocket.

Analyze Dynamic Effects: To investigate if the isotopic substitution subtly alters the dynamics of the ligand or its key interactions with the receptor, such as the frequency or duration of hydrogen bonds.

| Finding | Description | Reference |

|---|---|---|

| Binding Mode Stability | The binding pose obtained from docking was shown to be stable over 200 ns replica simulations, with an average ligand RMSD of 2.9 Å. | nih.gov |

| Dynamic Interaction Discovery | Revealed a hydrogen bond with Q1152.60 that was not observed in static docking but is consistent with mutagenesis data. | nih.gov |

| Interaction Frequencies | Allowed for the quantification of interaction frequencies, identifying the C4-methyl ester interaction with C210ECL2 as the most persistent hydrogen bond. | nih.gov |

Quantum Mechanical Calculations for Elucidating Deuterium Isotope Effects on Reactivity and Electronic Structure

Quantum mechanical (QM) calculations are employed to study the electronic structure of molecules and to model chemical reactions. filizolalab.org In the context of this compound, QM methods are indispensable for understanding the fundamental basis of deuterium isotope effects on both reactivity and molecular properties.

A primary application of QM is to investigate the kinetic isotope effect (KIE). Deuteration of a molecule at a site of metabolic transformation can significantly slow down the rate of its breakdown by enzymes, such as cytochrome P450s. This is because the carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, requiring more energy to be broken. QM calculations can model the transition state of such a bond-cleavage reaction and predict the magnitude of the KIE. This information is critical for designing deuterated drugs with improved pharmacokinetic profiles. researchgate.net

Furthermore, QM calculations can elucidate subtle changes in the electronic structure caused by isotopic substitution. nih.gov These include alterations in bond vibrational frequencies and electron distribution, which are the underlying physical phenomena that give rise to the isotope effects observed in binding affinity (measured by FEP) and biological activity.

Biosynthetic Investigations of Salvinorin a and the Application of Isotopic Tracers

Elucidation of Biosynthetic Pathways in Salvia divinorum Utilizing Stable Isotopes

The biosynthesis of Salvinorin A has been primarily elucidated through feeding experiments with isotopically labeled precursors. researchgate.netresearchgate.netnih.gov These studies, employing stable isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (²H), have been instrumental in tracing the origin of the carbon skeleton of Salvinorin A. researchgate.netwikipedia.org

Initial hypotheses pointed towards one of two common terpenoid biosynthetic routes: the mevalonate (B85504) (MVA) pathway or the non-mevalonate/1-deoxy-D-xylulose-5-phosphate (DOXP) pathway. researchgate.netwikipedia.org By administering ¹³C-labeled glucose to in vitro cultures of S. divinorum microshoots, researchers were able to analyze the resulting Salvinorin A using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnih.gov The observed labeling patterns unequivocally demonstrated that Salvinorin A is synthesized via the DOXP pathway, which is consistent with the plastidial localization of diterpenoid metabolism. researchgate.netwikipedia.org This pathway utilizes glyceraldehyde-3-phosphate and pyruvate (B1213749) as its initial building blocks. wikipedia.org

Further detailed studies involving the incorporation of specifically labeled precursors like [1-¹³C]glucose and [1-¹³C;3,4-²H₂]-1-deoxy-D-xylulose have provided a more granular understanding of the assembly of the Salvinorin A molecule. researchgate.netnih.gov The analysis of Salvinorin A produced in the presence of [Me-¹³C]-methionine indicated that the methylation of the C-4 carboxyl group is a distinct step in the pathway. researchgate.net These tracer techniques are a powerful tool for mapping complex biosynthetic networks in plants. slideshare.net

| Labeled Precursor Fed to S. divinorum | Analytical Technique(s) | Key Finding |

| [1-¹³C]-Glucose | NMR, HR-ESI-MS | Confirmed biosynthesis occurs via the DOXP pathway. researchgate.net |

| [1-¹³C;3,4-²H₂]-1-deoxy-D-xylulose | ¹³C-NMR | Provided additional evidence for the DOXP pathway and showed low but significant ¹³C enrichment at C-16, C-17, C-19, and C-20. nih.gov |

| [Me-¹³C]-Methionine | NMR | Indicated that the methylation of the C-4 carboxyl group is catalyzed by an S-adenosyl-L-methionine-dependent O-methyltransferase. researchgate.net |

| ¹³CO₂ | NMR Spectroscopy | Showed the presence of multiply ¹³C-labeled isotopologues, confirming the incorporation of labeled precursors from photosynthesis into the final molecule. researchgate.net |

Role of Specific Enzyme Families (e.g., Diterpene Synthases, Cytochrome P450s) in Salvinorin A Biosynthesis

The biosynthesis of Salvinorin A from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), involves a series of enzymatic transformations catalyzed by specific enzyme families. researchgate.netnih.gov The initial and committed step is the cyclization of GGPP, a reaction mediated by a class II diterpene synthase (diTPS). nih.govnih.gov

Research has identified ent-clerodienyl diphosphate synthase (SdCPS2) as the key class II diTPS responsible for forming the characteristic clerodane scaffold of Salvinorin A. wikipedia.orgnih.gov This enzyme catalyzes the bicyclization of GGPP to produce a labdanyl diphosphate carbocation, which then undergoes rearrangement to form the ent-clerodienyl diphosphate intermediate. wikipedia.org Another class II diTPS, ent-copalyl diphosphate (ent-CPP) synthase (SdCPS1), has also been identified in S. divinorum, but it is believed to be involved in general metabolism rather than specifically in Salvinorin A biosynthesis. nih.gov

Following the initial cyclization, a class I diTPS is hypothesized to dephosphorylate the intermediate. nih.govresearchgate.net Subsequent modifications to the clerodane skeleton are carried out by cytochrome P450 monooxygenases (P450s). biorxiv.orgnih.govjic.ac.uk These enzymes are responsible for the oxidative decorations, such as hydroxylations and the formation of the furan (B31954) ring, that are critical for the final structure and activity of Salvinorin A. scholaris.ca Transcriptome analysis of the glandular trichomes of S. divinorum, where Salvinorin A accumulates, has led to the identification of several candidate P450s. nih.govscholaris.ca Studies on the related species Salvia splendens have identified three P450 enzymes that convert kolavenol (B1673748) into precursors of furanoclerodanes, with two of the intermediates, annonene and hardwickiic acid, also being proposed as intermediates in the Salvinorin A pathway. biorxiv.orgnih.govjic.ac.uk Orthologous genes found in S. divinorum have been shown to encode enzymes with the same functions, supporting their role in Salvinorin A biosynthesis. biorxiv.orgnih.govjic.ac.uk

| Enzyme / Enzyme Family | Specific Enzyme(s) in S. divinorum | Role in Salvinorin A Biosynthesis |

| Class II Diterpene Synthase | ent-clerodienyl diphosphate synthase (SdCPS2) | Catalyzes the first committed step: the cyclization of GGPP to form the clerodane scaffold. wikipedia.orgnih.gov |

| Class I Diterpene Synthase | SdKSL1-3 (candidates) | Hypothesized to dephosphorylate the clerodienyl diphosphate intermediate. nih.govnih.gov |

| Cytochrome P450s | CYP728D25, CYP728D26 (candidates) | Catalyze oxidative decorations of the Salvinorin A backbone. scholaris.ca |

| Cytochrome P450s (orthologs from S. splendens) | SdANS, SdHDAS | Proposed to be involved in the formation of annonene and hardwickiic acid, intermediates in the pathway. biorxiv.orgnih.gov |

Potential for Semi-Synthetic Production of Salvinorin A-d3 from Biosynthetically Derived Precursors

The elucidation of the biosynthetic pathway of Salvinorin A opens up possibilities for its semi-synthetic production, including isotopically labeled analogs like this compound. This deuterated version is valuable as an internal standard for analytical and pharmacokinetic studies. capes.gov.br Semi-synthesis involves isolating a biosynthetic intermediate or a closely related natural product and then chemically modifying it to obtain the desired final compound.

One potential precursor for the semi-synthesis of Salvinorin A and its analogs is Salvinorin B, a naturally occurring and often co-isolated compound that differs from Salvinorin A only by the absence of the C-2 acetate (B1210297) group. nih.gov Salvinorin A can be readily synthesized from Salvinorin B by acetylation. wikipedia.org This approach has been utilized to prepare [¹¹C]-labeled Salvinorin A for positron emission tomography (PET) studies by acylating Salvinorin B with [¹¹C]-acetylchloride. nih.gov A similar strategy could be employed to produce this compound by using a deuterated acetylating agent.

Furthermore, the identification of key biosynthetic enzymes allows for their use in chemoenzymatic synthesis. For instance, biosynthetic precursors like kolavenol, which can be produced in engineered microorganisms, could serve as starting materials for subsequent chemical modifications to yield Salvinorin A or its derivatives. scholaris.ca The development of robust total syntheses of Salvinorin A, while complex, also provides a framework for creating a wide range of analogs that would be inaccessible through modification of the natural product alone. core.ac.ukmdpi.com These synthetic and semi-synthetic efforts are crucial for exploring the structure-activity relationships of Salvinorin A and for developing novel therapeutic agents based on its unique scaffold. frontiersin.orgresearchgate.netacs.org

| Precursor | Potential Synthetic Route | Target Compound | Application of Target Compound |

| Salvinorin B | Acetylation with a deuterated acetylating agent | This compound | Internal standard for analytical quantification. capes.gov.br |

| Salvinorin B | Acylation with [¹¹C]-acetylchloride | [¹¹C]-Salvinorin A | Tracer for PET imaging studies. nih.gov |

| Biosynthetic Intermediates (e.g., kolavenol) | Chemoenzymatic synthesis | Salvinorin A and analogs | Exploration of structure-activity relationships. scholaris.cafrontiersin.org |

| Simpler Starting Materials (e.g., 3-furaldehyde) | Total synthesis | Salvinorin A and novel analogs | Access to a wider range of derivatives for pharmacological research. core.ac.ukmdpi.com |

Future Research Directions and Emerging Paradigms for Salvinorin A D3 Studies

Development of Novel Analytical Methodologies with Enhanced Sensitivity and Specificity

The quantification of Salvinorin A in biological matrices is challenging due to its high potency and rapid metabolism. mdma.chwikipedia.org The development of sensitive and specific analytical methods is paramount for pharmacokinetic and forensic studies. Salvinorin A-d3 is integral to this endeavor, primarily functioning as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. caymanchem.comnih.gov

The use of a stable, isotopically labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry. mdma.ch It co-elutes with the unlabeled analyte (Salvinorin A) but is distinguished by its higher mass-to-charge ratio (m/z). cij.gob.mx This allows for precise correction of variations in sample preparation, injection volume, and ionization efficiency, thereby significantly improving the accuracy and precision of the measurement.

Recent methodologies, such as liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS), have been developed and validated for the detection of Salvinorin A and its primary metabolite, Salvinorin B, in plasma and urine. cij.gob.mx In these methods, this compound serves as the internal standard, enabling reliable quantification with lower limits of quantitation (LLOQ) in the low nanogram per milliliter range (e.g., 2 ng/mL for 0.5 mL plasma samples). cij.gob.mxcapes.gov.br Future efforts will likely focus on pushing these detection limits even lower, perhaps into the picogram range, by coupling more advanced separation techniques with next-generation mass spectrometers. This will be crucial for microdosing studies and for accurately characterizing the terminal elimination phase of the drug.

| Analytical Technique | Role of this compound | Matrix | Key Findings & Advantages |

| GC-MS | Internal Standard | Forensic Samples, Research Applications | Enables accurate quantification by correcting for analytical variability. caymanchem.com |

| LC-MS | Internal Standard | Biological Fluids (Plasma, Urine) | Essential for developing validated methods to study metabolism. nih.govcapes.gov.br |

| LC-APCI-MS/MS | Internal Standard | Human Plasma, Urine; Rhesus Monkey Plasma, Cerebrospinal Fluid | Allows for sensitive and specific quantification of Salvinorin A and its metabolite, Salvinorin B, with LLOQ of 2 ng/mL. cij.gob.mxcapes.gov.br Corrects for matrix effects and ionization suppression. |

Exploration of this compound in Advanced Preclinical Research Models (e.g., Organoids, Microphysiological Systems)

Traditional preclinical research often relies on animal models or simple 2D cell cultures, which may not fully recapitulate human physiology. Advanced models such as organoids and microphysiological systems (MPS), or "organs-on-a-chip," offer a more predictive platform for studying drug metabolism and efficacy. To date, the exploration of Salvinorin A or its deuterated analog in these specific systems has not been extensively reported.

However, the path for such research has been paved by foundational ex vivo metabolism studies. Experiments using crude tissue homogenates and isolated organelle fractions from rat liver and brain have demonstrated that the primary metabolic route for Salvinorin A is the rapid hydrolysis of the C2 acetate (B1210297) group to form the inactive metabolite, Salvinorin B. udayton.edu

Future studies could employ liver or brain organoids to investigate this metabolic pathway in a more physiologically relevant, three-dimensional human cell environment. By introducing Salvinorin A and using this compound as an internal standard for quantification, researchers could gain a more accurate understanding of the rate and extent of its metabolism in human tissues. Furthermore, MPS could model the interaction between different organs, such as liver metabolism and subsequent effects on a brain-on-a-chip, providing unprecedented insight into the compound's pharmacokinetic and pharmacodynamic profile.

Expansion of Mechanistic Understanding through Multi-Omics Approaches with Isotopic Labeling

Isotopic labeling is a powerful tool for tracing the fate of molecules in biological systems. The biosynthesis of Salvinorin A itself was elucidated using precursors labeled with stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C). wikipedia.org This same principle can be applied at a systems level using multi-omics approaches (e.g., metabolomics, proteomics, transcriptomics) to understand the global cellular response to Salvinorin A.

While multi-omics studies specifically using this compound are still an emerging area, the potential is significant. In a future metabolomics study, cells or organisms could be treated with Salvinorin A, and this compound could be used to precisely quantify the parent compound and its downstream metabolites. This allows for the mapping of metabolic networks affected by the compound.

Beyond metabolomics, isotopic labeling can be integrated with proteomics (Stable Isotope Labeling by Amino acids in Cell culture, SILAC) or other quantitative techniques. By treating a biological system with Salvinorin A, researchers could analyze changes in protein expression or post-translational modifications. Using this compound as a quantitative standard in parallel LC-MS analyses would ensure that observed changes are a direct result of the compound's activity, providing a more robust and mechanistic understanding of its effects on cellular signaling pathways beyond its primary interaction with the κ-opioid receptor.

Design and Synthesis of Further Site-Specific Deuterated Analogs for Targeted Research Probes

The current this compound standard is deuterated at the C2-acetyl group, which is the primary site of hydrolysis. caymanchem.commdma.ch A straightforward synthesis method involves the deacetylation of Salvinorin A to produce its core structure, Salvinorin B, followed by reacetylation using deuterated acetic anhydride (B1165640) (d6-acetic anhydride). mdma.ch This process specifically introduces the deuterium label at the desired position.

While this analog is invaluable for studying the main metabolic pathway, the design and synthesis of further site-specific deuterated analogs could serve as targeted research probes to investigate other, less understood aspects of Salvinorin A's pharmacology. For instance, deuteration at other positions on the neoclerodane skeleton could:

Probe for minor or previously unknown metabolic pathways: If other sites on the molecule are subject to enzymatic modification (e.g., hydroxylation), deuteration at these positions would result in a kinetic isotope effect, slowing the rate of metabolism at that site. This could help identify and characterize minor metabolites.

Stabilize specific conformations: Deuterium atoms form slightly stronger covalent bonds than hydrogen. Site-specific deuteration could subtly influence the molecule's conformational dynamics, which could be used to probe how its three-dimensional structure relates to its binding affinity and functional activity at the κ-opioid receptor.

Enhance NMR studies: The strategic placement of deuterium can simplify complex proton NMR spectra, aiding in the structural elucidation of the compound and its complexes with receptors or metabolizing enzymes. udayton.edu

The synthesis of such novel deuterated analogs would build upon existing synthetic strategies for Salvinorin A derivatives and provide a sophisticated toolkit for the continued exploration of this unique natural product. tdl.orgacs.org

Table of Mentioned Compounds

| Compound Name | Role/Context |

| Salvinorin A | The parent, psychoactive compound; a potent κ-opioid receptor agonist. wikipedia.org |

| This compound | The deuterated subject of the article, used as an internal standard. caymanchem.com |

| Salvinorin B | The primary, inactive metabolite of Salvinorin A. mdma.chudayton.edu |

| d6-Acetic Anhydride | A deuterated reagent used in the synthesis of this compound. mdma.ch |

| Deuterated Acetonitrile (B52724) (d3-MeCN) | A deuterated solvent used in NMR studies and chemical stability analyses. udayton.edunih.gov |

| Carbon-13 (¹³C) | A stable isotope used alongside deuterium to elucidate the biosynthesis of Salvinorin A. wikipedia.org |

| Deuterium (²H or D) | A stable isotope of hydrogen used for isotopic labeling. nih.govwikipedia.org |

Chemical Properties of this compound

| Property | Value |

| Formal Name | (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(acetyl-d3-oxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid, methyl ester caymanchem.com |

| CAS Number | 791114-98-2 caymanchem.comaablocks.com |

| Molecular Formula | C₂₃H₂₅D₃O₈ caymanchem.comaablocks.com |

| Molecular Weight | 435.5 g/mol caymanchem.com |

| Purity | ≥99% deuterated forms (d₁-d₃) caymanchem.com |

| Formulation | Crystalline Solid caymanchem.comcaymanchem.com |

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and quantifying Salvinorin A from plant material?

- Methodological Answer : Salvinorin A extraction typically involves drying Salvia divinorum leaves at 40°C, followed by crushing to 1 mm particles. Analytical-grade acetone is used in triplicate solvent extraction cycles to maximize yield . Quantification is achieved via reversed-phase HPLC with UV detection, validated against reference spectra. For deuterated analogs like Salvinorin A-d3, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its higher specificity in distinguishing isotopic forms .

Q. How is this compound validated as an internal standard in pharmacokinetic studies?